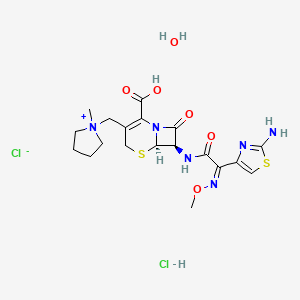

セフェピム塩酸塩

説明

Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins.

A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.

科学的研究の応用

薬物併用における安定性試験

セフェピム塩酸塩の安定性は、様々な薬物との併用において広く研究されています。研究者らは、セフェピム塩酸塩溶液の単独およびケトプロフェン、ホルモン、カフェインなどの生物活性物質との混合物における定性的および定量的条件を確立することを目指しています。 これらの研究は、特に温度や紫外線照射が安定性にどのように影響するかなど、多剤併用シナリオにおける化合物の挙動を理解するために不可欠です .

薬物動態および薬力学

セフェピム塩酸塩は、グラム陽性菌およびグラム陰性菌に対して幅広い活性を有する第4世代セファロスポリン系抗生物質です。その薬物動態および薬力学は、特に生物学的体液および組織への分布、タンパク質結合、および腎排泄に関する活発な研究分野です。 これらのパラメータを理解することは、投与量戦略の最適化と治療成績の改善に役立ちます .

治療薬物モニタリング

セフェピム塩酸塩の薬物動態における高い個人差のため、治療薬物モニタリングがますます重要になっています。このアプローチは、特に抵抗性病原体による重症感染症の患者や重症患者の場合に有益です。 これは、血清濃度をモニタリングし、それに応じて投与量を調整するために、液体クロマトグラフィータンデム質量分析法アッセイを使用することを含みます .

微生物生理学および抗生物質耐性

セフェピム塩酸塩は、微生物生理学および抗生物質耐性を調べるための実験室研究で使用されています。その幅広い活性が、耐性感染症の原因となる細菌の研究に適した選択肢となっています。 これらの研究は、細菌の行動と抗生物質耐性を克服するための新しい戦略の開発に対する理解に貢献しています .

毒物動態

特に腎機能が低下した患者におけるセフェピム塩酸塩に関連する神経毒性の報告が増加したため、その毒物動態に関する研究が進められています。 研究は、毒性が発生する条件を明確にし、化合物の安全性プロファイルを確立することを目指しています .

作用機序

Target of Action

Cefepime Hydrochloride, also known as Maxipime, is a fourth-generation cephalosporin antibiotic . The primary targets of Cefepime are the penicillin-binding proteins (PBPs) found in bacterial cells .

Mode of Action

Cefepime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of Cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Biochemical Pathways

Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins which may contribute to bacterial cell lysis .

Pharmacokinetics

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h . The pharmacokinetics of Cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime volume of distribution and clearance .

Result of Action

Cefepime is generally safe and efficacious, with a goal exposure target of 70% time of the free drug concentration over the minimum inhibitory concentration for clinical efficacy . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Action Environment

The stability of Cefepime can be influenced by environmental factors such as temperature . For instance, the stability of the antibiotic decreases with increasing temperature . Furthermore, the stability of Cefepime can also be affected by the presence of other substances with biological activity .

生化学分析

Biochemical Properties

This interaction inhibits the synthesis of the bacterial cell wall, leading to cell death . The activity of Cefepime Hydrochloride against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Cellular Effects

Cefepime Hydrochloride exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it disrupts the integrity of the cell, leading to cell death . This impacts cellular processes such as cell division and growth. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism in human cells .

Molecular Mechanism

The molecular mechanism of action of Cefepime Hydrochloride involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the action of penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan layer synthesis . This binding interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

Cefepime Hydrochloride is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity . The pharmacokinetics of Cefepime Hydrochloride is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime Hydrochloride volume of distribution and clearance .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cefepime Hydrochloride in animal models were not found, it is known that Cefepime Hydrochloride is generally safe and efficacious. Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Metabolic Pathways

Less than 1% of Cefepime Hydrochloride is metabolized in the liver. Cefepime Hydrochloride is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .

Transport and Distribution

Cefepime Hydrochloride is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .

Subcellular Localization

As an antibiotic, Cefepime Hydrochloride does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to and inhibits the action of penicillin-binding proteins .

特性

CAS番号 |

123171-59-5 |

|---|---|

分子式 |

C19H28Cl2N6O6S2 |

分子量 |

571.5 g/mol |

IUPAC名 |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2 |

InChIキー |

LRAJHPGSGBRUJN-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |

異性体SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |

正規SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

外観 |

Solid powder |

| 123171-59-5 | |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

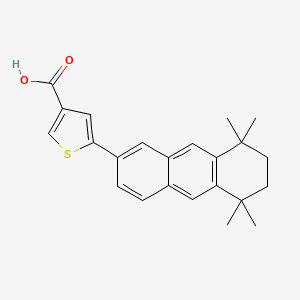

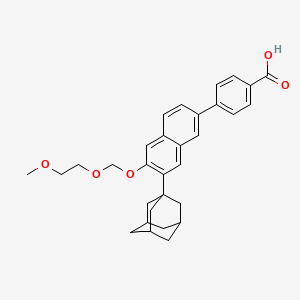

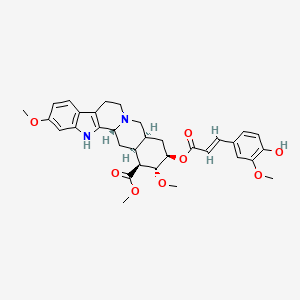

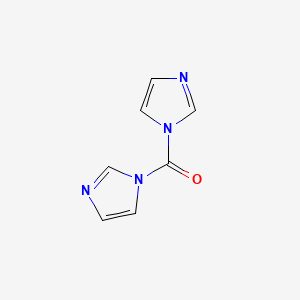

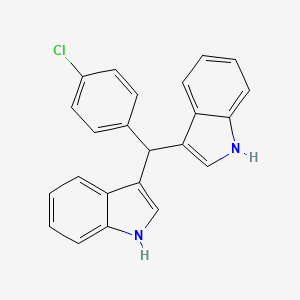

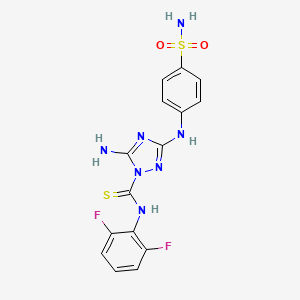

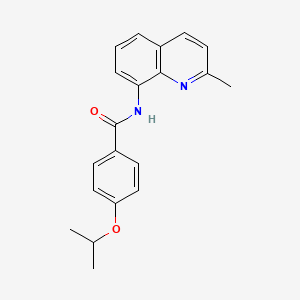

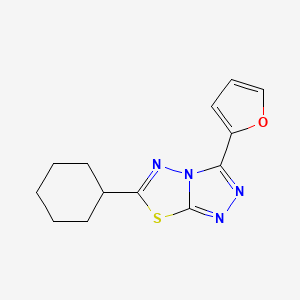

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)